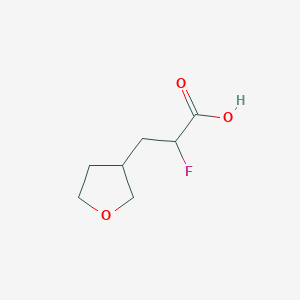2-Fluoro-3-(oxolan-3-yl)propanoic acid
CAS No.: 1510013-78-1
Cat. No.: VC3204996
Molecular Formula: C7H11FO3
Molecular Weight: 162.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1510013-78-1 |
|---|---|
| Molecular Formula | C7H11FO3 |
| Molecular Weight | 162.16 g/mol |
| IUPAC Name | 2-fluoro-3-(oxolan-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H11FO3/c8-6(7(9)10)3-5-1-2-11-4-5/h5-6H,1-4H2,(H,9,10) |
| Standard InChI Key | PHTIHFOCXSERAJ-UHFFFAOYSA-N |
| SMILES | C1COCC1CC(C(=O)O)F |
| Canonical SMILES | C1COCC1CC(C(=O)O)F |
Introduction
Chemical Structure and Identification
2-Fluoro-3-(oxolan-3-yl)propanoic acid features a tetrahydrofuran ring (oxolane) connected to a fluorinated propanoic acid chain. The presence of the oxolane ring distinguishes this compound from similar structures such as 2-Fluoro-3-(oxan-4-yl)propanoic acid, which instead contains a tetrahydropyran (six-membered) ring system .
The oxolane ring (tetrahydrofuran) is a five-membered heterocyclic structure containing one oxygen atom, with the 3-yl designation indicating attachment at the 3-position of this ring. The propanoic acid chain includes a fluorine atom at the 2-position, creating a chiral center that may influence the compound's biological activity and chemical reactivity.
Structural Comparison with Related Compounds
It is important to distinguish 2-Fluoro-3-(oxolan-3-yl)propanoic acid from structurally similar compounds found in chemical databases:
| Feature | 2-Fluoro-3-(oxolan-3-yl)propanoic acid | 2-Fluoro-3-(oxan-4-yl)propanoic acid |
|---|---|---|
| Ring system | Oxolane (5-membered) | Oxane/Tetrahydropyran (6-membered) |
| Molecular formula | C8H13FO3 (predicted) | C8H13FO3 |
| Attachment position | 3-position of ring | 4-position of ring |
| Molecular weight | ~176 g/mol (predicted) | 176.19 g/mol |
| Ring oxygen count | 1 | 1 |
The structural similarity to 2-Fluoro-3-(oxan-4-yl)propanoic acid suggests comparable physical properties, though distinct biological activities may result from the different ring sizes and substitution patterns .
Physicochemical Properties
Based on structural analysis and comparison with similar compounds, 2-Fluoro-3-(oxolan-3-yl)propanoic acid likely exhibits the following physicochemical properties:
Basic Physical Properties
Solubility and Polarity
The compound likely exhibits good water solubility due to its carboxylic acid moiety and relatively low predicted LogP value. The presence of fluorine and multiple oxygen atoms contributes to a moderate polar surface area, enhancing solubility in polar solvents while retaining some lipophilic character from the oxolane ring .
Applications in Medicinal Chemistry and Research
Related Compound Applications
The search results indicate that structurally related compounds have been included in chemical libraries offered by suppliers such as Chemspace, suggesting interest in these scaffolds for research purposes . The compound 2-({6-fluoro-3-oxabicyclo[3.1.0]hexan-6-yl}formamido)-2-(oxolan-3-yl)propanoic acid, which contains the oxolan-3-yl moiety, is available through chemical vendors, indicating commercial relevance for this structural class .
Analytical Characterization Methods
Spectroscopic Identification
For proper characterization of 2-Fluoro-3-(oxolan-3-yl)propanoic acid, the following analytical techniques would be applicable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic signals for the oxolane ring protons and the propanoic acid chain
-
19F NMR would provide a diagnostic signal for the fluorine substituent
-
13C NMR would confirm the carbon skeleton and substitution pattern
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) would confirm the molecular formula
-
Fragmentation patterns would show characteristic losses associated with the carboxylic acid group and fluorine
-
-
Infrared Spectroscopy:
-
Characteristic absorption bands for C=O stretching (approximately 1700 cm-1)
-
O-H stretching of the carboxylic acid
-
C-F stretching (1000-1400 cm-1)
-
Comparison with Similar Biologically Active Compounds
Fluorinated carboxylic acids have demonstrated various biological activities in pharmaceutical research. The table below compares 2-Fluoro-3-(oxolan-3-yl)propanoic acid with structurally related compounds that have documented biological properties:
Current Research Status and Future Directions
Currently, detailed research specifically on 2-Fluoro-3-(oxolan-3-yl)propanoic acid appears limited in the available scientific literature. The compound represents a specialized chemical structure that likely serves specific purposes in medicinal chemistry and organic synthesis research.
Future research directions may include:
-
Development of efficient synthetic routes specifically for this compound and analogues.
-
Evaluation of biological activity across various target systems.
-
Investigation of structure-activity relationships to optimize pharmacological properties.
-
Exploration as a building block for more complex pharmaceutical candidates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume